2-(戊-4-烯-1-基)-1,3-二氧代环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-(Pent-4-en-1-yl)-1,3-dioxane and its derivatives involves several strategies, including the reaction of phosphorus pentasulfide with diols to produce 2-mercapto-2-thiono-1,3,2-dioxaphospholanes and dioxaphosphorinanes, and the use of 2,2-(trimethylenedithio)pent-4-enal precursors for the synthesis of 3,3-disubstituted pent-4-enals (Chauhan et al., 1983); (Young et al., 1985). These methodologies highlight the versatility of 1,3-dioxane derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of 1,4-dioxane, a related compound, has been extensively studied, providing insights into the structure of 2-(Pent-4-en-1-yl)-1,3-dioxane. Gaseous 1,4-dioxane exists almost entirely in the chair form, with detailed bond distances and angles that shed light on the stability and conformation of dioxane rings (Fargher et al., 2014).

Chemical Reactions and Properties

2-(Pent-4-en-1-yl)-1,3-dioxane undergoes various chemical reactions, including the formation of 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes through cyclocondensation, demonstrating its reactivity and potential for creating complex molecules for applications such as liquid crystals (Liu Qian-feng, 2002).

Physical Properties Analysis

The study of 1,3-dioxanes, including 2-(Pent-4-en-1-yl)-1,3-dioxane, involves analyzing their conformational preferences and stability. For example, oligo-1,3-dioxanylmethanes have been shown to maintain a high conformational preference, which is crucial for understanding the physical properties of these compounds (Trieselmann et al., 2002).

Chemical Properties Analysis

The chemical properties of 2-(Pent-4-en-1-yl)-1,3-dioxane are influenced by its functional groups and molecular structure. Studies on related dioxane compounds reveal insights into their reactivity, such as the spontaneous resolution of 1,3-diols from naphthylidene derivatives, indicating the chiral nature and potential for enantioselective reactions of dioxane derivatives (Alvarez-Ricardo et al., 2022).

科学研究应用

手性酰基自由基等效物

已对2-(4-戊烯-1-基)-1,3-二氧杂环戊烷-2-基和2-(4-戊烯-1-基)-1,3-二氧杂环戊烷-2-基自由基进行了研究,以了解它们在环化反应中的对映选择性。这些化合物源自对称取代二醇,由于构象影响,它们表现出较差的对映选择性。然而,受限于椅状构象的非对称取代二氧杂环戊烷基自由基在环化反应中表现出较高的对映选择性(Stien et al., 1997)。

有机合成中的立体诱导环化

戊-4-烯-2-基羧酸酯与碘苯基反应,形成具有高对映异构比的四氢呋喃,可能通过1,3-二氧杂环戊烷-2-基阳离子进行反应。这一过程展示了这些化合物在立体选择性有机合成中的潜力(Fujita et al., 2008)。

钯催化的交叉偶联

使用PdCl2(dppf)将3-烷基双环[1.1.1]戊-1-基格氏试剂与溴芳烃偶联,在此过程中1,4-二氧杂环戊烷作为共溶剂。该方法展示了这些化合物在复杂有机合成中的实用性(Rehm et al., 1999)。

自由基环化中的区域选择性

对戊-4-烯-1-氧基和戊-4-烯-1-过氧基自由基的环化区域选择性研究表明,在中性条件下,首选形成四氢呋喃-2-基甲基自由基,展示了这些体系的选择性反应性(Bloodworth et al., 1988)。

液晶合成中的环化

已合成了5-烷基-2-(4-氰基苯基)-1,3-二氧杂环戊烷,如5-戊基-2-(4-氰基苯基)-1,3-二氧杂环戊烷,用于液晶中,展示了这些化合物在材料科学中的应用(Liu Qian-feng, 2002)。

先进氧化过程

在废水处理中使用先进氧化过程降解1,4-二氧杂环戊烷,突显了这些化合物的环境相关性和处理策略(Chitra et al., 2012)。

作用机制

Target of Action

The primary target of 2-(Pent-4-en-1-yl)-1,3-dioxane, also known as MDMB-4en-PINACA, is the cannabinoid (CB1) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.

Mode of Action

MDMB-4en-PINACA acts as a full and potent agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, MDMB-4en-PINACA binds to the CB1 receptors, activating them and resulting in various physiological changes.

Biochemical Pathways

Activation of the CB1 receptors can lead to effects such as hypothermia, lethargy, euphoria, and memory loss .

Pharmacokinetics

It’s known that human carboxylesterases (hces) play a crucial role in the catalytic hydrolysis of drugs, including synthetic cannabinoids

Result of Action

The activation of CB1 receptors by MDMB-4en-PINACA can lead to a range of effects at the molecular and cellular level. These include cannabis-like euphoria at moderate levels of intake, with dissociation described at higher doses. Both sedation and stimulation have been reported, in addition to memory loss, confusion, and agitation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MDMB-4en-PINACA. It’s important to note that the use of MDMB-4en-PINACA has been associated with severe adverse effects, including fatal intoxication and cases of impaired driving .

属性

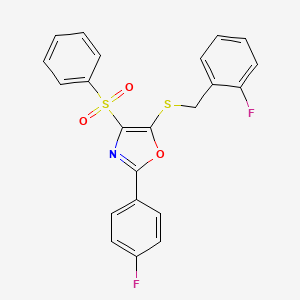

IUPAC Name |

2-pent-4-enyl-1,3-dioxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9-10-7-5-8-11-9/h2,9H,1,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGECLBSWTBPFMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1OCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)

![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)

![2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2497232.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)

![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)

![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)

![3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2497243.png)